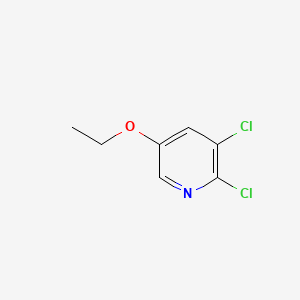

2,3-Dichloro-5-ethoxypyridine

Description

2,3-Dichloro-5-ethoxypyridine is a halogenated pyridine derivative characterized by chlorine atoms at the 2- and 3-positions and an ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₇H₅Cl₂NO, with a CAS registry number 1345471-27-3 (). The compound is commercially available through multiple suppliers (9 listed), including MolPort-020-003-717 and AKOS016001985, and is often used as a building block in pharmaceutical and agrochemical syntheses due to its reactive halogen substituents and electron-rich ethoxy group. Key synonyms include ACMC-209bv7, CTK8B0230, and ANW-19649.

Properties

IUPAC Name |

2,3-dichloro-5-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBMJARTHCYJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718431 | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-27-3 | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method involves the following steps:

Lithiation: The pyridine is lithiated using n-butyllithium at low temperatures (around -78°C).

Transmetalation: The lithiated intermediate is then treated with an organomagnesium halide to form a mixed diorganomagnesium compound.

Elimination and Addition: At elevated temperatures, elimination occurs, leading to the formation of a pyridyne intermediate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow setups to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-ethoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-5-ethoxypyridine, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

2,3-Dichloro-5-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,3-Dichloro-5-ethoxypyridine can be contextualized by comparing it to dichloro-substituted pyridine derivatives with varying substituents. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison of this compound and Analogues

Key Observations :

Substituent Effects :

- Electron-Donating Groups : The ethoxy group in this compound increases electron density at the 5-position, improving solubility in polar solvents compared to analogues like 2,3-Dichloro-5-bromopyridine.

- Electron-Withdrawing Groups : Compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine exhibit reduced reactivity in nucleophilic aromatic substitution due to the strong electron-withdrawing CCl₃ group.

Reactivity and Applications :

- Halogens (Cl, Br) at the 2- and 3-positions enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), making these compounds versatile intermediates.

- The vinyl group in 2,3-Dichloro-5-ethenylpyridine allows for further functionalization via cycloaddition or polymerization.

Commercial Availability :

- This compound has the highest supplier count (9), indicating broader industrial utility compared to analogues like 2,3-Dichloro-5-cyclopropylpyridine (2 suppliers).

Research and Industrial Relevance

- Agrochemicals : Trichloromethyl and fluorine-containing pyridines are prevalent in herbicides and insecticides, as seen in 2,6-Dichloro-5-fluoronicotinic acid.

Biological Activity

2,3-Dichloro-5-ethoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

The biological activity of this compound can be attributed to its interaction with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression related to detoxification processes, thereby impacting cellular responses to oxidative stress.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance:

These findings suggest that this compound may have potential as an anticancer agent.

Study on Enzyme Interaction

A study investigated the binding affinity of this compound to cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity at varying concentrations, affecting the metabolism of substrates typically processed by these enzymes.

Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, this compound was found to exert potent effects with IC50 values below 2 µM in several cases. This highlights its potential as a lead compound for further development in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). However, toxicity studies indicate that at high doses, it may lead to adverse effects such as liver damage and increased oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.